Dehydroacetic Acid: A Comprehensive Technical Guide for Researchers
Dehydroacetic Acid: A Comprehensive Technical Guide for Researchers
Dehydroacetic acid (DHA), a pyrone derivative with the IUPAC name 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, is a versatile organic compound with significant applications in the industrial and pharmaceutical sectors. This guide provides an in-depth overview of its fundamental properties, experimental protocols, and known biological activities to support researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Dehydroacetic acid is an odorless, colorless to white crystalline powder. It exhibits poor solubility in water but is moderately soluble in many organic solvents.[1] Its sodium salt, sodium dehydroacetate, is often used in applications requiring higher water solubility.[1]
Table 1: Physicochemical Properties of Dehydroacetic Acid
| Property | Value | References |
| Chemical Formula | C₈H₈O₄ | [1] |
| Molar Mass | 168.148 g/mol | [1] |
| Appearance | White to cream-colored crystalline powder | [1][2] |
| Melting Point | 109-113 °C | [1][3] |
| Boiling Point | 270 °C | [1] |
| Solubility in Water | < 0.1 g/100 mL at 25 °C | [4] |
| Solubility in Ethanol | 3 g/100g at 25 °C | [4][5] |
| pKa | Information not readily available in cited sources | |
| E Number | E265 | [1] |
Synthesis and Purification
Dehydroacetic acid is primarily synthesized through the base-catalyzed dimerization of diketene.[1] Alternatively, it can be prepared by the self-condensation of ethyl acetoacetate under mildly alkaline conditions.[6]
Experimental Protocol: Synthesis from Ethyl Acetoacetate
This protocol is based on established laboratory procedures for the synthesis of dehydroacetic acid.
Materials:
-
Ethyl acetoacetate (freshly vacuum-distilled)
-
Sodium bicarbonate
-
Toluene
-
Ethanol (for recrystallization)
Procedure:
-
In a 250-mL flask, combine 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.
-
Heat the mixture, maintaining the toluene at a gentle boil, until the temperature of the liquid in the flask reaches 200–210 °C. This typically takes 7–8 hours.
-
During heating, collect the distillate, which is primarily ethanol.
-
The reaction mixture will turn dark brown.
-
While still hot, transfer the mixture to a 200-mL distilling flask.
-
Distill under reduced pressure. Collect the fraction boiling up to 140 °C at 12 mm Hg.
-
The resulting crude dehydroacetic acid can be further purified by recrystallization from ethanol to yield a purer product with a melting point of approximately 108 °C.
Experimental Workflow: Synthesis and Purification
Analytical Methods for Purity Determination
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for determining the purity of dehydroacetic acid and its concentration in various products.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the HPLC analysis of dehydroacetic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Dehydroacetic acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water (e.g., 65:35 v/v), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.
-
Standard Solution Preparation: Prepare a stock solution of dehydroacetic acid in the mobile phase and then prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the dehydroacetic acid sample in the mobile phase. For formulated products, an extraction step may be necessary.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 235 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the concentration of dehydroacetic acid in the sample by comparing its peak area to the calibration curve generated from the standards.
Biological Activities and Mechanisms of Action
Dehydroacetic acid is widely recognized for its potent antimicrobial properties, particularly as a fungicide and bactericide.[2] It is utilized as a preservative in cosmetics, personal care products, and certain food items to prevent microbial spoilage.[2][7] Recent research has also explored its potential as an anticancer agent.[8]
Antimicrobial Activity
The primary mechanism of the antimicrobial action of dehydroacetic acid and its sodium salt involves the disruption of microbial cell membranes.[2] Studies on its antifungal activity against Geotrichum citri-aurantii suggest that it alters cell membrane permeability, leading to the loss of cytoplasm and disruption of energy metabolism, specifically by affecting intracellular ATP content and Na+/K+-ATPase activity.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile microbiological broth (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal culture
-
Dehydroacetic acid solution of known concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Dispense sterile broth into the wells of a microtiter plate. Create a two-fold serial dilution of the dehydroacetic acid solution across the wells.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without DHA) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of dehydroacetic acid that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Anticancer Potential and Signaling Pathways
While the direct molecular targets of dehydroacetic acid in cancer cells are still under extensive investigation, its derivatives have shown inhibitory effects against various cancer cell lines.[8] The biological activities of pyrone-containing compounds often involve the modulation of key cellular signaling pathways. Although direct evidence for dehydroacetic acid is limited, related compounds have been shown to influence pathways such as NF-κB and MAPK, and to induce apoptosis and cell cycle arrest.
Potential Signaling Pathways:
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Some bioactive compounds can inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects. While not directly demonstrated for DHA, a study on dehydrodiconiferyl alcohol (DHCA) showed it reduces the production of pro-inflammatory cytokines by down-regulating the activity of I-κB kinase (IKK), which subsequently inhibits the DNA binding activity of NF-κB.
-
Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents induce apoptosis through the activation of caspases, a family of cysteine proteases. Structurally related compounds have been shown to induce apoptosis through caspase-3 activation.
References
- 1. Antifungal mechanism of sodium dehydroacetate against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. The Antifungal Activity and Mechanism of Dehydroabietic Acid Against Alternaria alternata Causing Poplar Leaf Spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 6. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin induced caspase-dependent apoptosis through inhibiting the specificity protein 1 pathway in hepatocellular carcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
